molecular formula C8H6Cl2KO3 B157815 Dicamba-potassium CAS No. 10007-85-9

Dicamba-potassium

Cat. No.: B157815
CAS No.: 10007-85-9
M. Wt: 260.13 g/mol
InChI Key: FOEDHJRPTKNXMG-UHFFFAOYSA-N
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Description

Dicamba-potassium is a potassium salt form of dicamba, a widely used herbicide known for its effectiveness in controlling broadleaf weedsIt is particularly valued for its ability to manage herbicide-resistant weeds in crops such as soybeans and cotton .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of dicamba-potassium involves the neutralization of dicamba (3,6-dichloro-2-methoxybenzoic acid) with potassium hydroxide. The reaction typically proceeds as follows:

C8H6Cl2O3+KOHC8H5Cl2O3K+H2O\text{C}_8\text{H}_6\text{Cl}_2\text{O}_3 + \text{KOH} \rightarrow \text{C}_8\text{H}_5\text{Cl}_2\text{O}_3\text{K} + \text{H}_2\text{O} C8​H6​Cl2​O3​+KOH→C8​H5​Cl2​O3​K+H2​O

This reaction is carried out in an aqueous medium, and the resulting this compound is isolated by crystallization .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale neutralization reactions in reactors, followed by filtration and drying processes to obtain the final product. The purity and quality of the product are ensured through rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions: Dicamba-potassium undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dicamba-potassium has a wide range of scientific research applications:

Mechanism of Action

Dicamba-potassium functions as a synthetic auxin, mimicking the natural plant hormone auxin. It disrupts normal plant growth by causing uncontrolled cell division and elongation, leading to plant senescence and death. The molecular targets include auxin receptors and pathways involved in cell growth regulation .

Comparison with Similar Compounds

Comparison:

This compound stands out due to its effectiveness in managing herbicide-resistant weeds and its relatively low environmental impact compared to other herbicides .

Properties

CAS No.

10007-85-9

Molecular Formula

C8H6Cl2KO3

Molecular Weight

260.13 g/mol

IUPAC Name

potassium;3,6-dichloro-2-methoxybenzoate

InChI

InChI=1S/C8H6Cl2O3.K/c1-13-7-5(10)3-2-4(9)6(7)8(11)12;/h2-3H,1H3,(H,11,12);

InChI Key

FOEDHJRPTKNXMG-UHFFFAOYSA-N

Isomeric SMILES

COC1=C(C=CC(=C1C(=O)[O-])Cl)Cl.[K+]

SMILES

COC1=C(C=CC(=C1C(=O)[O-])Cl)Cl.[K+]

Canonical SMILES

COC1=C(C=CC(=C1C(=O)O)Cl)Cl.[K]

10007-85-9

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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